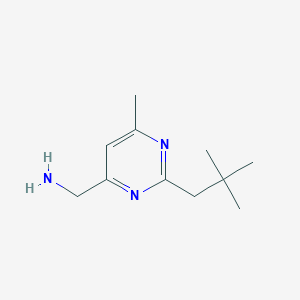
(6-Methyl-2-neopentylpyrimidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reagent: Formaldehyde and ammonia.
- Reaction: Reductive amination at the 4-position of the pyrimidine ring.
Industrial Production Methods: Industrial production of (6-Methyl-2-neopentylpyrimidin-4-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of (6-Methyl-2-neopentylpyrimidin-4-yl)carboxylic acid.
Reduction: Formation of (6-Methyl-2-neopentyl-1,2,3,4-tetrahydropyrimidin-4-yl)methanamine.
Substitution: Formation of various alkylated or acylated derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-2-neopentylpyrimidin-4-yl)methanamine typically involves multi-step organic reactions
-
Formation of the Pyrimidine Ring:
- Starting materials: Acetylacetone and guanidine.
- Reaction: Cyclization reaction under acidic or basic conditions to form the pyrimidine ring.
科学的研究の応用
(6-Methyl-2-neopentylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (6-Methyl-2-neopentylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
(6-Methyl-2-neopentylpyrimidin-4-yl)methanamine can be compared with other pyrimidine derivatives:
Similar Compounds:
Uniqueness:
- The presence of the neopentyl group at the 2-position provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.
- The combination of substituents on the pyrimidine ring can lead to unique chemical and biological properties not observed in other similar compounds.
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
[2-(2,2-dimethylpropyl)-6-methylpyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C11H19N3/c1-8-5-9(7-12)14-10(13-8)6-11(2,3)4/h5H,6-7,12H2,1-4H3 |
InChIキー |
MQQIBFZMOPMGKE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)CC(C)(C)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


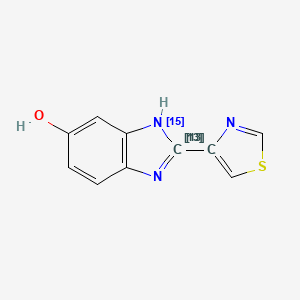
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
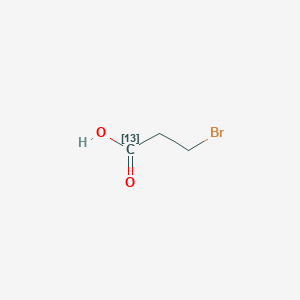
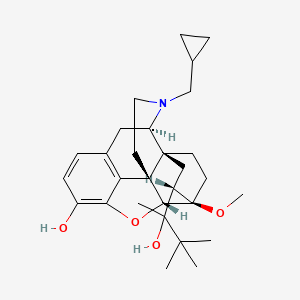
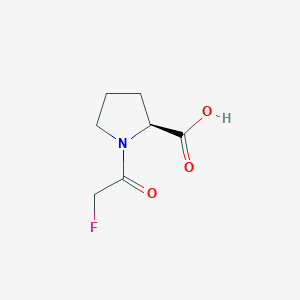

![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)
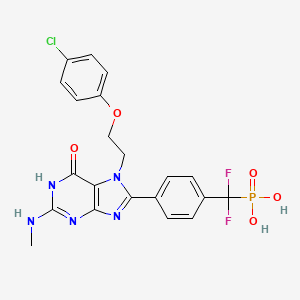
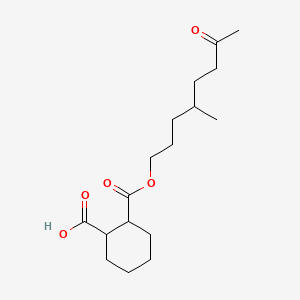
![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)

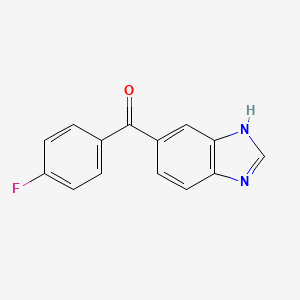
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)
